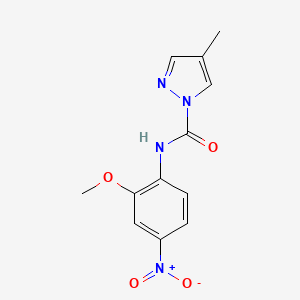
N-(2-methoxy-4-nitrophenyl)-4-methyl-1H-pyrazole-1-carboxamide
Übersicht
Beschreibung
N-(2-methoxy-4-nitrophenyl)-4-methyl-1H-pyrazole-1-carboxamide, also known as MNPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MNPC is a pyrazole derivative that has been synthesized and studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Wirkmechanismus
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-4-methyl-1H-pyrazole-1-carboxamide involves the inhibition of COX-2 activity, which leads to a reduction in the production of pro-inflammatory prostaglandins. N-(2-methoxy-4-nitrophenyl)-4-methyl-1H-pyrazole-1-carboxamide also inhibits the activity of the hepatitis C virus by targeting the NS5B RNA-dependent RNA polymerase, which is essential for viral replication. The anti-tumor activity of N-(2-methoxy-4-nitrophenyl)-4-methyl-1H-pyrazole-1-carboxamide is thought to involve the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(2-methoxy-4-nitrophenyl)-4-methyl-1H-pyrazole-1-carboxamide has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects in various in vitro and in vivo models. N-(2-methoxy-4-nitrophenyl)-4-methyl-1H-pyrazole-1-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as to inhibit the proliferation and migration of cancer cells. N-(2-methoxy-4-nitrophenyl)-4-methyl-1H-pyrazole-1-carboxamide has also been shown to inhibit the replication of the hepatitis C virus in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxy-4-nitrophenyl)-4-methyl-1H-pyrazole-1-carboxamide has several advantages for laboratory experiments, including its high purity and high yield, as well as its well-characterized pharmacological properties. However, N-(2-methoxy-4-nitrophenyl)-4-methyl-1H-pyrazole-1-carboxamide also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-(2-methoxy-4-nitrophenyl)-4-methyl-1H-pyrazole-1-carboxamide, including its potential use as a therapeutic agent for inflammatory diseases, cancer, and viral infections. Further studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-(2-methoxy-4-nitrophenyl)-4-methyl-1H-pyrazole-1-carboxamide, as well as its potential toxicity and side effects. The development of new N-(2-methoxy-4-nitrophenyl)-4-methyl-1H-pyrazole-1-carboxamide derivatives with improved pharmacological properties is also an area of active research. Finally, the use of N-(2-methoxy-4-nitrophenyl)-4-methyl-1H-pyrazole-1-carboxamide in combination with other drugs or therapies for enhanced efficacy is an area of potential future research.
Conclusion
In conclusion, N-(2-methoxy-4-nitrophenyl)-4-methyl-1H-pyrazole-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. N-(2-methoxy-4-nitrophenyl)-4-methyl-1H-pyrazole-1-carboxamide has been synthesized and studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. Further research is needed to fully understand the potential therapeutic applications of N-(2-methoxy-4-nitrophenyl)-4-methyl-1H-pyrazole-1-carboxamide and to develop new N-(2-methoxy-4-nitrophenyl)-4-methyl-1H-pyrazole-1-carboxamide derivatives with improved pharmacological properties.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-4-nitrophenyl)-4-methyl-1H-pyrazole-1-carboxamide has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-tumor, and anti-viral properties. N-(2-methoxy-4-nitrophenyl)-4-methyl-1H-pyrazole-1-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. N-(2-methoxy-4-nitrophenyl)-4-methyl-1H-pyrazole-1-carboxamide has also been shown to inhibit the growth of cancer cells and to have anti-viral activity against the hepatitis C virus.
Eigenschaften
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-4-methylpyrazole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4/c1-8-6-13-15(7-8)12(17)14-10-4-3-9(16(18)19)5-11(10)20-2/h3-7H,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPPDKCZXXLDEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-4-nitrophenyl)-4-methyl-1H-pyrazole-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~4~-(5-chloro-2-methylphenyl)-N~2~-[2-(2-hydroxyethoxy)ethyl]asparagine](/img/structure/B4116678.png)
![methyl 2-chloro-5-{[N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4116686.png)
![4-(1,3-benzodioxol-5-ylmethyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide](/img/structure/B4116694.png)
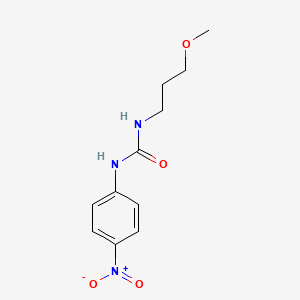
![2-methyl-8-[3-(prop-2-yn-1-yloxy)benzyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4116716.png)
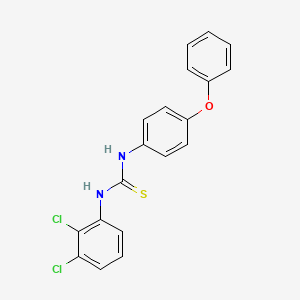
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[1-(tetrahydro-2-furanyl)ethyl]thiourea](/img/structure/B4116744.png)
![2-[(phenylsulfonyl)amino]-N-propylbenzamide](/img/structure/B4116750.png)
![2-[(4-methoxyphenyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4116760.png)
![[4-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B4116767.png)
![1-[(4-methylphenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4116768.png)
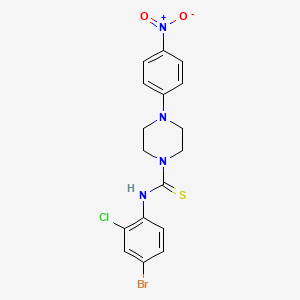
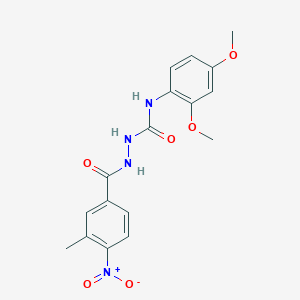
![N-(1-phenylethyl)-2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4116792.png)